

Technical Guide: Physicochemical Properties and Synthetic Overview of 3-(3-pyridinyl)aniline

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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)benzenamine

Cat. No.: B1331141

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-pyridinyl)aniline, a key building block in medicinal chemistry. This document outlines its molecular formula and weight, and presents a representative synthetic methodology. Additionally, it visualizes a relevant biological signaling pathway where similar pyridine-containing compounds have shown significant inhibitory activity.

Core Molecular Data

The fundamental molecular and physical properties of 3-(3-pyridinyl)aniline are summarized below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂	[1] [2] [3]
Molecular Weight	170.21 g/mol	[1] [2] [3]
CAS Number	57976-57-5	[1] [2] [4] [5]
IUPAC Name	3-(pyridin-3-yl)aniline	[1]
Synonyms	3-(3-Aminophenyl)pyridine, 3-pyridin-3-ylbenzenamine	[1] [2]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of bi-aryl compounds such as 3-(3-pyridinyl)aniline is often efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely adopted method. Below is a representative protocol adapted for the synthesis of a structurally related compound, which can serve as a foundational method for synthesizing 3-(3-pyridinyl)aniline.

Reaction: The coupling of 3-bromoaniline with pyridine-3-boronic acid.

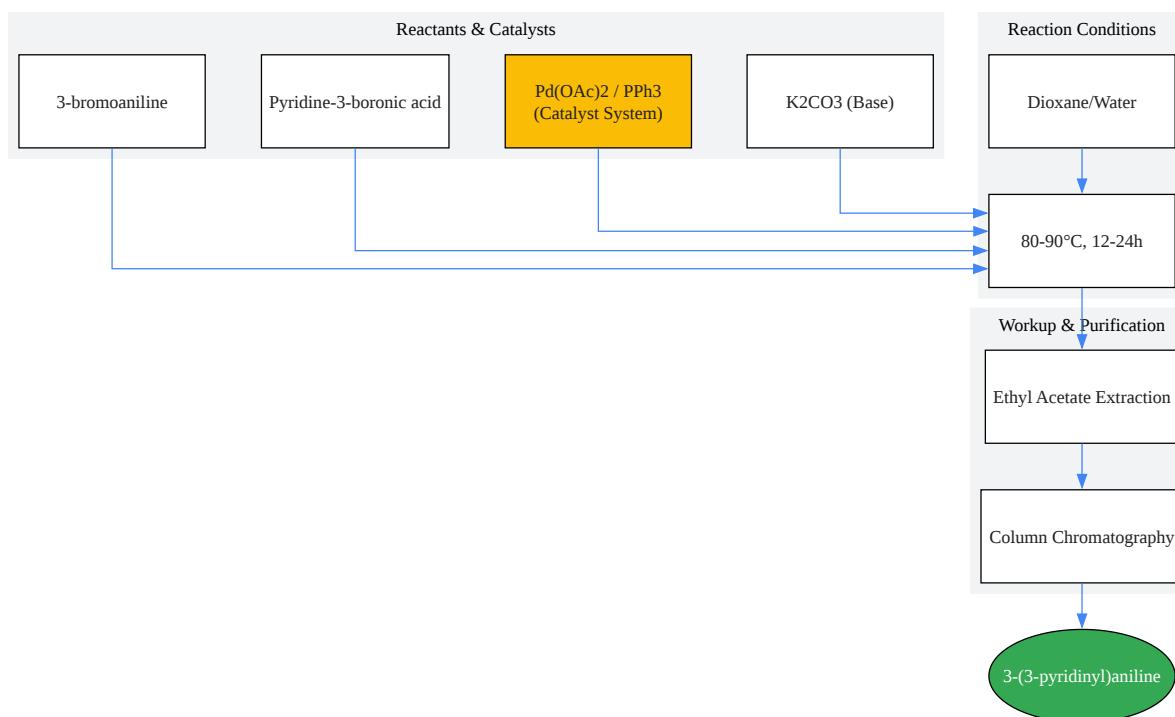
Materials:

- 3-bromoaniline
- Pyridine-3-boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water

Procedure:

- To a round-bottom flask, add 3-bromoaniline (1.0 equivalent), pyridine-3-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Add the catalyst, palladium(II) acetate (0.05 equivalents), and the ligand, triphenylphosphine (0.1 equivalents), to the flask.
- Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

- Degas the resulting mixture by bubbling nitrogen gas through it for approximately 15 minutes.
- Heat the reaction mixture to a temperature of 80-90°C.
- Stir the reaction for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, allow the reaction to cool to room temperature and then dilute with ethyl acetate.
- Wash the organic layer sequentially with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final product, 3-(3-pyridinyl)aniline.

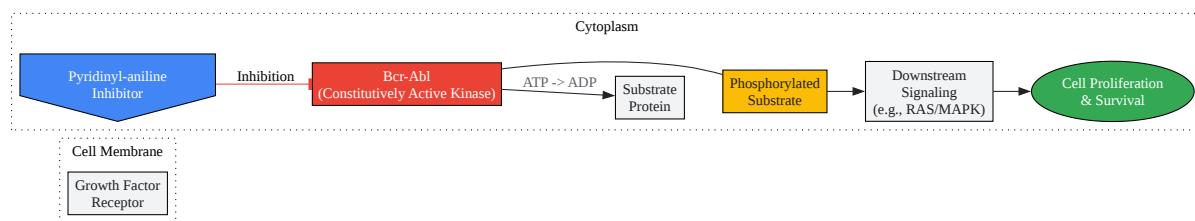


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Synthetic workflow for 3-(3-pyridinyl)aniline via Suzuki-Miyaura coupling.

Biological Context: Inhibition of Bcr-Abl Signaling

Derivatives of pyridinyl-aniline are of significant interest in drug discovery. For instance, they form the core scaffold of potent inhibitors targeting the Bcr-Abl tyrosine kinase, an oncoprotein central to the pathogenesis of Chronic Myeloid Leukemia (CML).^{[6][7]} The diagram below illustrates the simplified Bcr-Abl signaling cascade and the point of inhibition by such compounds.



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Inhibition of the Bcr-Abl signaling pathway by a pyridinyl-aniline based inhibitor.

The constitutively active Bcr-Abl kinase phosphorylates various downstream substrates, leading to uncontrolled cell proliferation and survival. Pyridinyl-aniline derivatives can act as potent inhibitors by binding to the ATP-binding site of the kinase, thereby blocking its activity and halting the oncogenic signaling cascade.^[7] The development of such targeted inhibitors represents a cornerstone of modern cancer therapy. Furthermore, various pyridine compounds have demonstrated a broad range of biological activities, including antimicrobial and antiviral properties, highlighting the versatility of this chemical scaffold in medicinal chemistry.^{[8][9][10]}

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